N-etilcarbamato de adamantan-1-ilmetil

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

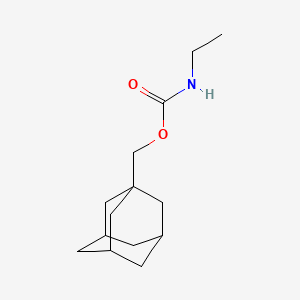

Adamantan-1-ylmethyl N-ethylcarbamate is a chemical compound with the molecular formula C14H23NO2 and a molecular weight of 237.34 g/mol . It is a derivative of adamantane, a polycyclic hydrocarbon known for its stability and unique cage-like structure. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Aplicaciones Científicas De Investigación

Chemistry

In the realm of chemistry, adamantan-1-ylmethyl N-ethylcarbamate serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to participate in various organic reactions, enhancing the development of new chemical entities.

Biology

The compound is under investigation for its potential biological activities, particularly its antiviral and antibacterial properties. Preliminary studies suggest that it may interact with specific molecular targets, although detailed mechanisms remain to be fully elucidated .

Medicine

Research is ongoing to explore adamantan-1-ylmethyl N-ethylcarbamate's potential as a pharmaceutical agent. It is being evaluated for its efficacy in targeting specific molecular pathways associated with various diseases, including viral infections and bacterial resistance .

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials known for their high thermal stability and resistance to oxidation. Such properties are valuable in developing advanced materials for electronics and pharmaceuticals.

Data Tables

| Application Area | Description | Potential Benefits |

|---|---|---|

| Chemistry | Building block for complex molecules | Facilitates synthesis of new compounds |

| Biology | Antiviral and antibacterial activities | Potential treatment options for infections |

| Medicine | Pharmaceutical development | Targeting specific disease pathways |

| Industry | Production of specialty chemicals | High thermal stability and oxidation resistance |

Antibacterial Studies

Research indicates that derivatives similar to adamantan-1-ylmethyl N-ethylcarbamate exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values have shown promising potential for clinical applications in treating bacterial infections.

Antiviral Properties

Studies on adamantane-based compounds have demonstrated their effectiveness against influenza viruses by interfering with viral replication processes. This highlights their therapeutic potential in antiviral drug development.

Anticancer Activity

Investigations into related adamantane derivatives reveal their ability to inhibit cancer cell proliferation in vitro. Mechanisms include inducing apoptosis through cell cycle arrest and activation of caspases, suggesting a role in cancer treatment strategies .

Métodos De Preparación

The synthesis of adamantan-1-ylmethyl N-ethylcarbamate typically involves the reaction of adamantan-1-ylmethylamine with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .

Análisis De Reacciones Químicas

Adamantan-1-ylmethyl N-ethylcarbamate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mecanismo De Acción

The mechanism of action of adamantan-1-ylmethyl N-ethylcarbamate involves its interaction with specific molecular targets in biological systems. The adamantane moiety is known to enhance the lipoph

Actividad Biológica

Adamantan-1-ylmethyl N-ethylcarbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, focusing on its antiviral, antibacterial, and anticancer properties, along with relevant research findings and case studies.

Adamantan-1-ylmethyl N-ethylcarbamate is characterized by its adamantane structure, which is known for enhancing lipophilicity and biological activity. The compound can undergo various chemical reactions, including oxidation and reduction, making it versatile for synthetic applications in drug development.

Antiviral Properties

Research indicates that adamantan-1-ylmethyl N-ethylcarbamate exhibits significant antiviral properties. The adamantane moiety has been associated with the inhibition of viral replication mechanisms. For instance, compounds derived from adamantane have been shown to effectively inhibit influenza A virus through interference with the viral M2 protein, which is critical for viral uncoating .

Table 1: Summary of Antiviral Activity

Antibacterial Properties

The antibacterial activity of adamantan-1-ylmethyl N-ethylcarbamate has also been investigated. Studies suggest that the compound may disrupt bacterial cell membranes or inhibit essential bacterial enzymes, leading to cell death. This property is particularly relevant in the context of increasing antibiotic resistance.

Case Study: Antibacterial Efficacy

In a study examining various adamantane derivatives, adamantan-1-ylmethyl N-ethylcarbamate was found to exhibit notable activity against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of common antibiotics, indicating its potential as a novel antibacterial agent .

Anticancer Activity

Recent studies have highlighted the anticancer potential of adamantan-1-ylmethyl N-ethylcarbamate. The compound appears to exert its effects through multiple pathways:

- Inhibition of Tumor Cell Proliferation : Research has shown that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis.

- Synergistic Effects with Chemotherapeutic Agents : When combined with established chemotherapeutics like topotecan, adamantan-1-ylmethyl N-ethylcarbamate enhances cytotoxicity in cancer cells while sparing non-cancerous cells .

Table 2: Anticancer Activity Overview

| Cell Line | Treatment | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|---|

| HeLa | Adamantan-1-ylmethyl N-ethylcarbamate + Topotecan | 3 | Induction of apoptosis | |

| HEK293A | Adamantan derivatives | >5 | Selective cytotoxicity |

The mechanism by which adamantan-1-ylmethyl N-ethylcarbamate exerts its biological effects involves interaction with specific molecular targets within cells. The lipophilic nature of the adamantane structure facilitates membrane penetration, allowing the compound to influence intracellular signaling pathways and enzyme activities.

Potential Targets

- Heat Shock Proteins (HSPs) : Some studies indicate that compounds similar to adamantan-1-ylmethyl N-ethylcarbamate may inhibit HSP90, a protein involved in cancer cell survival and proliferation .

- Cytochrome P450 Enzymes : The compound may modulate drug metabolism pathways via cytochrome P450 enzymes, potentially influencing the efficacy of other therapeutic agents .

Propiedades

IUPAC Name |

1-adamantylmethyl N-ethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2/c1-2-15-13(16)17-9-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,2-9H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXITTNFSSJVQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)OCC12CC3CC(C1)CC(C3)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.